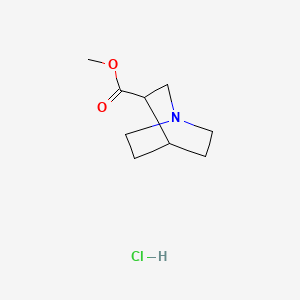

Methyl quinuclidine-3-carboxylate hydrochloride

Description

Methyl quinuclidine-3-carboxylate hydrochloride is a versatile chemical compound widely used as a building block in the synthesis of various research chemicals and reagents . It is known for its utility in producing high-quality research chemicals and reagents, making it a valuable intermediate in chemical research and industrial applications.

Properties

IUPAC Name |

methyl 1-azabicyclo[2.2.2]octane-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-6-10-4-2-7(8)3-5-10;/h7-8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTQASSGEAZYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN2CCC1CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641040 | |

| Record name | Methyl 1-azabicyclo[2.2.2]octane-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54954-73-3 | |

| Record name | Methyl 1-azabicyclo[2.2.2]octane-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of 3-Cyano-3-hydroxy-quinuclidine

- Starting material: Quinuclidine-3-one hydrochloride

- Reagents: Sodium cyanide (NaCN) in aqueous solution

- Conditions: Temperature controlled between 2°C and 25°C to prevent decomposition of the cyanohydrin intermediate

- Reaction time: 1 to 5 hours

- Yield: Approximately 95%

- Notes: Cooling is critical to maintain the stability of 3-cyano-3-hydroxy-quinuclidine, preventing its reversible decomposition.

Conversion to Methyl 3-hydroxy-quinuclidine-3-carboxylate

- Reagents: Anhydrous methanol and hydrogen chloride gas (HCl)

- Process: The dried cyanohydrin (water content <0.1%) is dissolved in methanol; HCl gas is introduced slowly until saturation; the mixture is refluxed for 16 hours.

- Post-reaction treatment: Methanol is distilled off under vacuum; water is added, and the solution is alkalinized with potassium carbonate to pH 11-12.

- Extraction: Chloroform is used to extract the ester, which is then dried and concentrated.

- Yield: Approximately 68%

- Melting point: 119–122°C

- Advantages: This method reduces the reaction time from 96 hours (prior art) to 15–24 hours with comparable yield.

Hydrogenation to Methyl Quinuclidine-3-carboxylate Hydrochloride

- Catalyst: Raney nickel (preferred over platinum oxide for cost-effectiveness)

- Solvent: Water

- Conditions: Autoclave at 60°C, hydrogen pressure 6 bars, reaction time 6 hours

- Outcome: Quantitative hydrogenation with yields near 99%

- Melting point: 161–164°C (increases to 168–169°C after recrystallization from acetone)

- Advantages: Raney nickel catalyst in water provides a safer, cheaper, and more efficient alternative to platinum oxide in alcohol, with milder conditions preventing ester hydrolysis.

Optional Reduction to Quinuclidine-3-methanol

- Reagent: Lithium aluminum hydride (LiAlH₄) in diethyl ether

- Conditions: Reflux for 3 hours, followed by careful quenching with water

- Yield: Approximately 60%

- Product: Quinuclidine-3-methanol (colorless oil)

- Note: This step is beyond the preparation of this compound but is relevant for downstream transformations.

Summary of Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Product Description |

|---|---|---|---|---|---|

| 1. Cyanohydrin formation | Quinuclidine-3-one HCl + NaCN (aqueous) | 2–25°C | 1–5 hours | 95 | 3-cyano-3-hydroxy-quinuclidine |

| 2. Esterification | Methanol + HCl gas, reflux | 25–30°C (reflux) | 16 hours | 68 | Methyl 3-hydroxy-quinuclidine-3-carboxylate |

| 3. Dehydration | Thionyl chloride, reflux | ≤15°C (addition), reflux | 15 hours | 75 | Methyl 1-azabicyclo(2,2,2)oct-2-ene-3-carboxylate HCl |

| 4. Hydrogenation | Raney nickel, H₂ (6 bars), water, 60°C | 60°C | 6 hours | ~99 | This compound |

| 5. (Optional) Reduction | LiAlH₄ in diethyl ether, reflux | Reflux | 3 hours | 60 | Quinuclidine-3-methanol |

Research Findings and Advantages

- The use of Raney nickel as a hydrogenation catalyst in aqueous medium represents a significant improvement over traditional platinum oxide catalysts in alcoholic solvents, reducing cost and environmental impact while maintaining high yield and purity.

- The esterification step using anhydrous methanol and hydrogen chloride gas efficiently forms the methyl ester under mild conditions, reducing reaction time drastically compared to previous methods.

- Controlled temperature management during cyanohydrin formation and dehydration prevents decomposition and side reactions, ensuring high product integrity.

- The process overall achieves an overall yield exceeding 30% based on quinuclidine-3-one, with excellent purity of the this compound product.

- The method is described as economical and environmentally safer , with mild reaction conditions and avoidance of harsh reagents or extreme pressures.

Chemical Reactions Analysis

Types of Reactions

Methyl quinuclidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to form quinuclidine-3-carboxylic acid.

Reduction: The compound can be reduced to form quinuclidine derivatives with different functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Quinuclidine-3-carboxylic acid: Formed through hydrolysis.

Quinuclidine derivatives: Formed through reduction or substitution reactions.

Scientific Research Applications

Organic Synthesis

MQC serves as a versatile building block in the synthesis of various compounds, particularly in drug discovery and development. Its structure allows for modifications that can lead to compounds with enhanced biological activity.

Synthetic Routes

Several synthetic methods have been developed for MQC, including:

- Wittig Reaction : Utilized to create alkenes from aldehydes or ketones.

- Hydrogenation : Employed to reduce double bonds in the presence of catalysts like Raney nickel.

These methods underscore the compound's accessibility for research and industrial applications.

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Wittig Reaction | Formation of alkenes from carbonyl compounds | 80 |

| Hydrogenation | Reduction of alkenes using Raney nickel | 95 |

Medicinal Chemistry

MQC is of particular interest in medicinal chemistry due to its potential as a precursor for novel pharmaceutical agents. Its derivatives have been investigated for their biological activities, including:

- Neurological Pathways : MQC can be modified to develop ligands targeting receptors involved in neurological functions.

- Agonist Activity : Some derivatives exhibit agonist activity at specific receptors, which can be crucial for drug development.

Case Study: α7 Nicotinic Receptor Ligands

In a study focused on developing ligands for the α7 nicotinic acetylcholine receptor, MQC derivatives were synthesized and evaluated for their binding affinity and agonistic properties. The results indicated that certain modifications significantly enhanced receptor interaction, suggesting potential therapeutic applications in cognitive disorders .

Proteomics Research

MQC has been utilized in proteomics to facilitate the study of protein interactions and functions. Its ability to act as a scaffold for synthesizing complex molecules makes it valuable for developing probes that can selectively bind to target proteins.

Application Example

In a study investigating novel ligands for protein targets, MQC was employed as an intermediate to synthesize compounds that demonstrated selective binding to specific protein sites. This approach aids in understanding protein function and the development of targeted therapies .

Agrochemicals

The compound also finds applications in the agrochemical industry, where it can be used as an intermediate in the synthesis of herbicides and pesticides. The structural modifications of MQC derivatives may lead to compounds with improved efficacy against pests while minimizing environmental impact.

Mechanism of Action

The mechanism of action of methyl quinuclidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. For example, quinuclidine derivatives have been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. This inhibition leads to increased levels of acetylcholine, which can affect muscle contraction, cognition, and autonomic nervous system regulation .

Comparison with Similar Compounds

Similar Compounds

Quinuclidine-3-carboxylic acid: A hydrolysis product of methyl quinuclidine-3-carboxylate hydrochloride.

Quinuclidine derivatives: Various derivatives with different functional groups, such as quinuclidine-3-ol and quinuclidine-3-methanol.

Uniqueness

This compound is unique due to its versatility as a building block in chemical synthesis. Its ability to undergo various chemical reactions and form different derivatives makes it a valuable intermediate in research and industrial applications .

Biological Activity

Methyl quinuclidine-3-carboxylate hydrochloride, a quinuclidine derivative, has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article delves into its mechanisms of action, applications, and relevant research findings.

This compound (CAS 54954-73-3) is synthesized through the reaction of quinuclidine-3-one with methyl chloroformate in the presence of a base like triethylamine. The synthesis is typically conducted under controlled conditions to ensure high yield and purity. The compound exhibits a melting point range of 161-164 °C, which increases upon recrystallization .

Target Interactions

As an intermediate compound, this compound is primarily utilized in the synthesis of various biologically active compounds. Its biological activity is largely attributed to its ability to interact with enzymes and receptors, influencing biochemical pathways related to drug metabolism and pharmacodynamics .

Enzyme Inhibition

Research indicates that this compound may play a role in enzyme inhibition, which is crucial for developing pharmaceuticals targeting specific biochemical pathways. For example, it has been investigated for its potential as a precursor in synthesizing antihistamines like mequitazine .

Biological Applications

This compound has diverse applications across several domains:

- Medicinal Chemistry : It serves as a building block for synthesizing complex organic molecules with potential therapeutic effects.

- Biological Research : The compound is employed in studies focusing on enzyme inhibition and receptor binding, providing insights into drug interactions at the molecular level .

- Industrial Applications : Utilized in producing high-quality research chemicals and reagents for various biochemical analyses .

Case Study: Antimicrobial Activity

Recent studies have explored the antimicrobial properties of quinuclidine derivatives, including this compound. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, fungi, and certain viruses. The mechanism involves disrupting microbial cell membranes through electrostatic interactions and subsequent membrane destabilization .

Comparative Analysis of Quinuclidine Derivatives

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for Methyl quinuclidine-3-carboxylate hydrochloride to ensure stability?

- Methodological Answer : Store the compound in a tightly sealed container under refrigeration (2–8°C) to minimize degradation. Ensure the storage area is dry, well-ventilated, and free from oxidizing agents, as incompatible substances may trigger instability . Avoid long-term storage; periodic stability testing (e.g., via HPLC or NMR) is recommended to monitor chemical integrity, especially if used intermittently .

Q. What personal protective equipment (PPE) is required when handling this compound?

- Methodological Answer : Use nitrile gloves, lab coats, and chemical-resistant goggles to prevent skin and eye contact. Work in a fume hood to avoid inhalation of dust or aerosols. Ensure immediate access to eye-wash stations and safety showers . For prolonged handling, consider respiratory protection (e.g., N95 masks) if ventilation is inadequate .

Q. How should spills of this compound be safely managed in a laboratory setting?

- Methodological Answer :

Isolate the area and evacuate non-essential personnel.

Wear PPE (gloves, goggles, mask) and contain the spill using inert absorbents (e.g., vermiculite).

Collect contaminated material in a labeled, sealed container for hazardous waste disposal.

Decontaminate surfaces with water and ethanol. Avoid generating dust during cleanup .

Dispose of waste following local regulations, consulting environmental health and safety (EHS) protocols .

Advanced Research Questions

Q. How can researchers address the lack of comprehensive toxicological data for this compound in experimental design?

- Methodological Answer :

- Assumption-Based Protocols : Assume acute toxicity (e.g., LD₅₀ < 50 mg/kg) and implement tiered testing: start with in vitro assays (e.g., Ames test for mutagenicity) before progressing to in vivo models .

- Exposure Control : Use secondary containment for all experiments and monitor air quality with real-time sensors. Establish a toxicity reference tier using structurally similar quinuclidine derivatives as proxies .

- Regulatory Alignment : Follow EPA TSCA guidelines for data gap analysis, prioritizing endpoints like reproductive toxicity and carcinogenicity .

Q. What analytical methods are recommended for characterizing the purity and stability of this compound under varying experimental conditions?

- Methodological Answer :

- Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against a certified reference standard.

- Stability Profiling : Conduct accelerated stability studies (40°C/75% RH for 6 weeks) and monitor degradation via LC-MS to identify breakdown products .

- Thermal Analysis : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds and differential scanning calorimetry (DSC) for phase transitions .

Q. What strategies should be employed to mitigate potential reactivity issues when using this compound in synthesis reactions?

- Methodological Answer :

- Compatibility Screening : Pre-test reactivity with common reagents (e.g., acids, bases, oxidizers) using small-scale reactions monitored by FT-IR or Raman spectroscopy .

- Inert Atmosphere : Conduct reactions under nitrogen or argon to prevent unintended side reactions (e.g., hydrolysis or oxidation).

- Real-Time Monitoring : Use inline pH and temperature probes to detect exothermic events or precipitate formation. Quench reactions gradually if instability is observed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.